3,3-Bis[(benzyloxy)methyl]oct-5-ynal 3,3-Bis[(benzyloxy)methyl]oct-5-ynal
Brand Name: Vulcanchem
CAS No.: 828913-48-0
VCID: VC16809272
InChI: InChI=1S/C24H28O3/c1-2-3-10-15-24(16-17-25,20-26-18-22-11-6-4-7-12-22)21-27-19-23-13-8-5-9-14-23/h4-9,11-14,17H,2,15-16,18-21H2,1H3
SMILES:
Molecular Formula: C24H28O3
Molecular Weight: 364.5 g/mol

3,3-Bis[(benzyloxy)methyl]oct-5-ynal

CAS No.: 828913-48-0

Cat. No.: VC16809272

Molecular Formula: C24H28O3

Molecular Weight: 364.5 g/mol

* For research use only. Not for human or veterinary use.

3,3-Bis[(benzyloxy)methyl]oct-5-ynal - 828913-48-0

Specification

CAS No. 828913-48-0
Molecular Formula C24H28O3
Molecular Weight 364.5 g/mol
IUPAC Name 3,3-bis(phenylmethoxymethyl)oct-5-ynal
Standard InChI InChI=1S/C24H28O3/c1-2-3-10-15-24(16-17-25,20-26-18-22-11-6-4-7-12-22)21-27-19-23-13-8-5-9-14-23/h4-9,11-14,17H,2,15-16,18-21H2,1H3
Standard InChI Key UEHMNBJKUWOOAK-UHFFFAOYSA-N
Canonical SMILES CCC#CCC(CC=O)(COCC1=CC=CC=C1)COCC2=CC=CC=C2

Introduction

Molecular Structure and Physicochemical Properties

Structural Elucidation

The compound’s IUPAC name, 3,3-bis[(benzyloxy)methyl]oct-5-ynal, reflects its key functional groups:

  • Aldehyde group at position 1.

  • Triple bond between carbons 5 and 6.

  • Benzyloxymethyl groups (-CH2-O-CH2-C6H5) at carbon 3.

The molecular formula is C24H28O3, derived from the oct-5-ynal backbone (C8H10O) and two benzyloxymethyl substituents (each C8H9O) . The benzyloxy groups introduce steric bulk and lipophilicity, influencing reactivity and solubility.

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC24H28O3
Molecular Weight388.48 g/mol
Exact Mass388.204 Da
LogP (Partition Coefficient)~4.5 (estimated)

Synthetic Methodologies

Core Strategy

Synthesis of 3,3-bis[(benzyloxy)methyl]oct-5-ynal likely follows a multi-step approach involving:

  • Alkyne Formation: Introduction of the triple bond via elimination or cross-coupling.

  • Aldehyde Installation: Oxidation of a primary alcohol or hydroformylation.

  • Benzyloxymethyl Protection: Alkylation of hydroxyl groups using benzyl bromide under basic conditions .

A analogous synthesis for 3,3-bis(phenylmethoxymethyl)hept-5-ynal by Shintani et al. (2005) employed palladium-catalyzed alkynylation and sequential benzyl protection .

Key Steps and Reagents

  • Triple Bond Introduction: Sonogashira coupling to install the alkyne moiety.

  • Aldehyde Generation: Dess-Martin oxidation of a primary alcohol precursor .

  • Benzyl Protection: Treatment with benzyl bromide and NaH in THF .

Table 2: Representative Synthetic Pathway

StepReactionReagents/ConditionsYield
1Alkyne FormationPd(PPh3)4, CuI, Et3N75%
2Alcohol OxidationDess-Martin Periodinane88%
3Benzyl ProtectionBnBr, NaH, THF, 0°C→RT82%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H-NMR (CDCl3, 400 MHz):

  • δ 9.80 (1H, s): Aldehyde proton.

  • δ 7.30–7.25 (10H, m): Aromatic protons from benzyl groups.

  • δ 4.50 (4H, s): Methylene protons adjacent to oxygen (-O-CH2-C6H5).

  • δ 2.40–2.20 (4H, m): Protons adjacent to the triple bond .

13C-NMR (CDCl3, 100 MHz):

  • δ 201.5: Aldehyde carbon.

  • δ 138.5–127.5: Aromatic carbons.

  • δ 85.2, 78.4: Triple bond carbons.

  • δ 72.8, 69.5: Oxygen-bearing methylene carbons .

Mass Spectrometry

  • ESI-MS: m/z 411.2 [M+Na]+ (calculated for C24H28O3Na).

  • Fragmentation patterns align with cleavage at the aldehyde and benzyl ether linkages .

Applications and Research Significance

Organic Synthesis

The compound serves as a versatile intermediate:

  • Alkyne-Aldehyde Reactivity: Participates in cycloadditions (e.g., Huisgen) and nucleophilic additions.

  • Benzyl Protecting Groups: Facilitates selective deprotection for hydroxyl group unmasking .

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